2-[Ethyl-(2-fluoro-benzyl)-amino]-ethanol
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Overview
Description
2-[Ethyl-(2-fluoro-benzyl)-amino]-ethanol is a chemical compound that belongs to the class of organic compounds known as amino alcohols. It features an ethyl group, a 2-fluoro-benzyl group, and an amino group attached to an ethanol backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Ethyl-(2-fluoro-benzyl)-amino]-ethanol typically involves the reaction of 2-fluorobenzyl chloride with ethanolamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of ethanolamine attacks the electrophilic carbon of 2-fluorobenzyl chloride, forming the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[Ethyl-(2-fluoro-benzyl)-amino]-ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, potentially forming corresponding aldehydes or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form simpler amines.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: Formation of 2-fluoro-benzyl alcohol or 2-fluoro-benzaldehyde.
Reduction: Formation of ethylamine derivatives.
Substitution: Formation of various substituted amines.
Scientific Research Applications
2-[Ethyl-(2-fluoro-benzyl)-amino]-ethanol has several scientific research applications across different fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[Ethyl-(2-fluoro-benzyl)-amino]-ethanol exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific target.
Comparison with Similar Compounds
Ethanolamine
2-Phenylethanolamine
2-Methoxyethanolamine
2-Chloroethanolamine
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Properties
IUPAC Name |
2-[ethyl-[(2-fluorophenyl)methyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-2-13(7-8-14)9-10-5-3-4-6-11(10)12/h3-6,14H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDORBMNEPOXDFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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